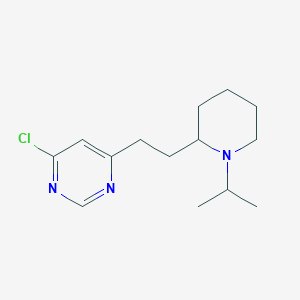

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[2-(1-propan-2-ylpiperidin-2-yl)ethyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3/c1-11(2)18-8-4-3-5-13(18)7-6-12-9-14(15)17-10-16-12/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQOUPSNQYLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164300 | |

| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316218-56-0 | |

| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316218-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Method

A highly efficient method for synthesizing 4,6-dichloropyrimidine involves the chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine. The reaction is typically conducted at 80–100 °C for 7 hours, followed by removal of excess POCl₃ under reduced pressure and crystallization from organic solvents to afford high-purity 4,6-dichloropyrimidine with yields exceeding 95% and purity above 99%.

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine (98.5% purity) |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Base | DIPEA or triethylamine |

| Temperature | 80–100 °C |

| Reaction time | 7 hours |

| Work-up | Reduced pressure distillation, aqueous quench, organic extraction, crystallization |

| Yield | 95.6–97.5% |

| Purity | 99.3–99.6% |

Nucleophilic Aromatic Substitution with 1-Isopropylpiperidin-2-yl Ethyl Amine

Reaction Conditions

The key step involves displacement of the chlorine atom at the 6-position of the pyrimidine ring by the nucleophilic 1-isopropylpiperidin-2-yl ethyl amine. This substitution typically requires rigorous conditions due to the aromatic chlorine’s low reactivity:

- Solvent: n-Butanol or other high-boiling polar solvents.

- Temperature: Elevated, around 145–150 °C.

- Reaction vessel: Sealed pressure vessel to maintain solvent and reactant integrity.

- Time: 30–40 minutes.

- Base: DIPEA or similar organic base to facilitate substitution.

This step yields the target 2,4-disubstituted pyrimidine derivative with moderate to good yields (60–75%).

Mechanistic Insight

The substitution proceeds via nucleophilic aromatic substitution (SNAr) where the amine attacks the electron-deficient pyrimidine ring at the 6-position, displacing the chlorine atom. The presence of electron-withdrawing groups and the pyrimidine nitrogen atoms activate the ring toward nucleophilic attack.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-chloro-6-methoxypyrimidine + POCl₃ + DIPEA | 80–100 °C, 7 h, reduced pressure distillation | 4,6-dichloropyrimidine | 95–97.5 | High purity, crystallization from solvent |

| 2 | 4,6-dichloropyrimidine + 1-isopropylpiperidin-2-yl ethyl amine | n-butanol, 145–150 °C, 30–40 min, sealed vessel | 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine | 60–75 | Nucleophilic aromatic substitution |

Additional Notes on Alternative Methods and Reagents

- Use of bases such as N,N-diisopropylethylamine (DIPEA) is common both in chlorination and substitution steps to neutralize generated HCl and facilitate reactions.

- Organic solvents such as dichloromethane (DCM), ethylene dichloride, or n-butanol are chosen based on solubility and boiling points to optimize reaction efficiency and purification.

- Sealed pressure vessels are employed to safely conduct high-temperature reactions without solvent loss, improving yield and reproducibility.

- Purification typically involves crystallization and chromatographic techniques to achieve high purity necessary for pharmaceutical or agrochemical applications.

Summary of Research Findings

- The chlorination of 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine is a well-established, high-yielding process with environmentally considerate work-up steps reducing hazardous waste.

- Subsequent nucleophilic aromatic substitution with cyclic amines, including 1-isopropylpiperidin-2-yl ethyl amine, is feasible under elevated temperature and pressure conditions, yielding the target compound in good yields.

- The overall synthetic route is efficient, scalable, and adaptable for derivatives with varied amine substituents, supporting its utility in medicinal and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents for substitution reactions include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₂ClN₃

- CAS Number : 1316218-56-0

- MDL Number : MFCD19691504

The compound features a pyrimidine ring substituted with a chloro group and an isopropylpiperidine moiety, which contributes to its biological activity.

Pharmacological Applications

- Kinase Inhibition :

- Antiproliferative Activity :

-

Neurological Disorders :

- There is emerging evidence that similar compounds can modulate neuroinflammation and may have therapeutic implications for neurological conditions. The piperidine structure may enhance blood-brain barrier penetration, making it a candidate for treating disorders such as Alzheimer's disease or multiple sclerosis .

- Pain Management :

Table 1: Summary of Research Findings

| Study/Source | Focus Area | Key Findings |

|---|---|---|

| Patent US20080269170 | Anticancer Activity | Demonstrated effective inhibition of Met kinase leading to reduced tumor proliferation. |

| Patent CA2747863A1 | Kinase Inhibition | Identified as a potent inhibitor for several tyrosine kinases with implications for treating hyperproliferative diseases. |

| Research on Neurological Applications | Neuroinflammation | Potential to modulate neuroinflammatory responses, suggesting applications in neurodegenerative diseases. |

Potential Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations, including:

- Oral Tablets : For systemic delivery targeting kinase-related diseases.

- Injectable Solutions : For rapid action in acute settings, such as pain management or cancer therapy.

- Topical Formulations : For localized treatment of inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of certain proteins and enzymes, thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 6

The substituent at position 6 significantly impacts biological activity and solubility. Below is a comparative analysis:

Estimated based on structural formula.

Key Observations:

Physicochemical and Pharmacological Properties

- QSAR Insights : Lipophilicity (logP) and steric parameters (e.g., molar refractivity) are critical for activity. The target compound’s bulky piperidine group may hinder binding to flat enzymatic active sites but enhance interactions with hydrophobic pockets .

- Solubility: Compared to hydrophilic analogs like 4-chloro-6-hydrazinopyrimidine (logP ~1.2, ), the target compound’s logP is estimated >3, necessitating formulation optimization for bioavailability.

Biological Activity

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structural features, is being investigated for its efficacy as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a chloro group at the 4-position and a piperidine moiety, which contributes to its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes, such as myeloperoxidase (MPO), which plays a role in inflammatory responses. Inhibition of MPO could potentially mitigate conditions related to oxidative stress and inflammation .

- Anticancer Properties : Preliminary studies suggest that this pyrimidine derivative may possess anticancer activity. It has been noted for its ability to suppress the proliferation of cancer cells, possibly through mechanisms involving cell cycle arrest and apoptosis induction .

- Neuroprotective Effects : The piperidine component of the compound may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Myeloperoxidase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited MPO activity in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : In vitro assays showed that this compound inhibited the growth of various cancer cell lines, including ovarian cancer cells (A2780 and OVCAR3), with significant downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical for cell proliferation and metastasis .

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Initial studies suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing to determine safety profiles in animal models.

Q & A

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?

- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use robust z-scores or strictly standardized mean difference (SSMD) for hit selection. Implement false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Cluster analysis (PCA, t-SNE) identifies compound behavior patterns across assays. Machine learning models (random forests, SVMs) prioritize leads based on multi-parametric data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.